(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that features a unique structure combining benzo[1,2-d:4,3-d’]bis(thiazole) and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7th position. The trimethoxyphenyl group is then attached through a series of coupling reactions, and finally, the acrylamide moiety is introduced via an amide coupling reaction under specific conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For instance, it might inhibit the activity of a particular enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound with applications in high-resolution spectroscopy.
Uniqueness
(E)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide stands out due to its unique combination of structural features, which confer specific electronic and optical properties. This makes it particularly valuable in the development of advanced materials and as a potential therapeutic agent.
Properties
IUPAC Name |
(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-11-22-13-6-7-14-20(19(13)29-11)30-21(23-14)24-17(25)8-5-12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,1-4H3,(H,23,24,25)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXMTKXGLGKRBG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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